molecular formula C6H12N2O3 B4310727 3-Amino-4-hydroxy-4,5,5-trimethyloxazolidin-2-one

3-Amino-4-hydroxy-4,5,5-trimethyloxazolidin-2-one

Cat. No.: B4310727
M. Wt: 160.17 g/mol
InChI Key: KJDRYGXZOJIJQW-UHFFFAOYSA-N
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Description

3-Amino-4-hydroxy-4,5,5-trimethyloxazolidin-2-one is a specialized oxazolidin-2-one derivative supplied for research and development purposes. This compound is provided with high purity (specified as 0.97) and is characterized by the CAS Registry Number 697241-22-8 . As a building block in medicinal chemistry, this compound features a core oxazolidin-2-one scaffold, which is a saturated five-membered ring containing both nitrogen and oxygen heteroatoms. This structural motif is of significant interest in drug discovery due to its presence in various bioactive molecules and its utility as a synthetic intermediate. Researchers value this scaffold for its potential to be functionalized at multiple positions, enabling the creation of diverse compound libraries for biological screening . While specific biological data for this exact molecule may be limited in the public domain, its structure incorporates key functional groups—including an amino group and a hydroxy group—that are commonly employed in the rational design of molecules targeting various biological pathways. Related heterocyclic compounds, such as thiazolidin-4-ones, have demonstrated a wide spectrum of pharmacological activities in scientific literature, including antioxidant, anticancer, anti-inflammatory, and antimicrobial properties . This reagent is intended for use by qualified researchers in laboratory settings only. It is strictly for research applications and is not labeled or approved for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and handle the material according to established laboratory safety protocols. For further technical specifications or bulk inquiries, please contact our sales department.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c1-5(2)6(3,10)8(7)4(9)11-5/h10H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDRYGXZOJIJQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N(C(=O)O1)N)(C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry

Direct Synthesis Approaches for 3-Amino-4-hydroxy-4,5,5-trimethyloxazolidin-2-one

Direct synthesis methods aim to construct the core heterocyclic ring in a single or few steps from acyclic precursors. These are often the most efficient routes for accessing the fundamental oxazolidinone structure.

The most classical and widely used method for forming the oxazolidinone ring is the cyclization of 1,2-amino alcohols. This transformation is typically achieved by reacting the amino alcohol with a carbonylating agent such as phosgene (B1210022), diphosgene, triphosgene, or other phosgene equivalents like dialkyl carbonates or carbonyldiimidazole (CDI). researchgate.netbeilstein-journals.orgwikipedia.org

For the specific synthesis of this compound, a plausible precursor would be 2-hydrazinyl-3-methylbutane-2,3-diol . The reaction of this precursor with phosgene or a safer equivalent would proceed via the formation of an intermediate chloroformate or carbamate (B1207046), which then undergoes intramolecular cyclization to yield the target molecule. The reaction of (2,3-anti)-3-amino-1,2-diols with phosgene has been shown to afford the corresponding cis-oxazolidinones, proceeding with retention of configuration. researchgate.net This highlights the importance of the stereochemistry of the starting amino alcohol in determining the final product's configuration.

The general reaction is as follows:

An amino alcohol reacts with a carbonylating agent.

An intermediate carbamate is formed.

Intramolecular nucleophilic attack by the hydroxyl group on the carbonyl carbon, with the elimination of a leaving group (e.g., HCl), closes the ring to form the oxazolidinone.

Multi-component reactions (MCRs) offer a powerful strategy for building molecular complexity in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of oxazolidinones. One notable approach is the three-component cycloaddition of amines, epoxides, and carbon dioxide. researchgate.net In this strategy, an amine and an epoxide can generate a 1,2-amino alcohol in situ, which then reacts with CO2 to form the heterocyclic ring.

Another versatile, catalyst-free multicomponent synthesis involves the reaction of primary amines with dibromoethane, using cesium carbonate or cesium bicarbonate as both the base and the C1 source for the carbonyl group. researchgate.net While these methods are typically used for simpler N-substituted oxazolidinones, they demonstrate the potential for convergent synthesis. Adapting such a strategy for the target molecule would require a highly substituted epoxide precursor and the use of hydrazine (B178648) in place of a primary amine, which could present challenges in reactivity and selectivity.

Modern synthetic chemistry has seen the development of numerous catalytic protocols for oxazolidinone formation, offering milder reaction conditions and broader substrate scope. Both metal-catalyzed and organocatalytic systems have been successfully employed.

Metal-Catalyzed Reactions: A variety of transition metals, including gold, silver, copper, and palladium, have been shown to effectively catalyze the formation of oxazolidinones from different precursors.

Gold(I) catalysts can promote the rearrangement of propargylic tert-butylcarbamates to form 5-methylene-1,3-oxazolidin-2-ones. nih.gov Cationic Au(I) complexes are also effective in converting N-Boc-protected alkynylamines into alkylidene 2-oxazolidinones. organic-chemistry.org

Silver catalysts are used in carbon dioxide incorporation reactions with propargylic amines to yield oxazolidinone derivatives under mild conditions. organic-chemistry.org

Copper(I) complexes , in combination with a base, provide a catalytic system for synthesizing a wide range of oxazolidinones from propargylic amines and CO2. organic-chemistry.org

Palladium catalysts have been used for the N-arylation of existing 2-oxazolidinones, demonstrating their utility in functionalizing the ring. organic-chemistry.org

Organocatalysis: Organocatalytic methods provide a metal-free alternative for synthesizing oxazolidinones. For instance, phosphazene bases have been shown to catalyze the intramolecular hydroamidation of amide alkenes to form cyclic structures, including oxazolidinones. organic-chemistry.org

The following table summarizes various catalytic approaches relevant to the formation of the oxazolidinone core.

Catalyst SystemPrecursorsProduct TypeReference
Cationic Au(I) complexN-Boc-protected alkynylaminesAlkylidene 2-oxazolidinones organic-chemistry.org
Silver CatalystPropargylic amines, CO2Oxazolidinone derivatives organic-chemistry.org
Binuclear Cu(I) complex / TBDPropargylic amines, CO2Substituted oxazolidinones organic-chemistry.org
Palladium / Phosphine Ligand2-Oxazolidinone, Aryl bromides3-Aryl-2-oxazolidinones organic-chemistry.org
Phosphazene Base (P4-base)Amide alkenesCyclic amides / Oxazolidinones organic-chemistry.org

Synthesis via Functional Group Interconversions on Pre-formed Oxazolidinone Scaffolds

An alternative to direct synthesis is the construction of a simpler oxazolidinone ring followed by functional group interconversion (FGI) to introduce the required substituents. For the target molecule, the most critical step in an FGI strategy would be the introduction of the amino group at the N3 position of a pre-formed 4-hydroxy-4,5,5-trimethyloxazolidin-2-one scaffold.

This transformation, known as N-amination, can be achieved using electrophilic amination reagents. Research has shown that O-(p-nitrobenzoyl)hydroxylamine (NbzONH₂) used in combination with a strong base like sodium hydride is an effective system for the N-amination of 2-oxazolidinones. nih.gov This method allows for the preparation of N-amino oxazolidinones, which can then be converted into various chiral N-acylhydrazones. nih.gov The reaction proceeds by deprotonation of the oxazolidinone nitrogen, followed by nucleophilic attack on the electrophilic nitrogen of the hydroxylamine (B1172632) derivative.

A proposed FGI route would be:

Synthesis of 4-hydroxy-4,5,5-trimethyloxazolidin-2-one from a suitable precursor like 2-amino-3-methylbutane-2,3-diol.

N-amination of the resulting oxazolidinone using an electrophilic amination reagent to install the N-amino group, yielding the final product.

Aminating ReagentBaseSubstrateGeneral OutcomeReference
O-(p-nitrobenzoyl)hydroxylamine (NbzONH₂)Sodium Hydride (NaH)2-OxazolidinoneN-amination in 45-95% yield nih.gov
Hydroxylamine-O-sulfonic acidVariousAmines, HeterocyclesGeneral electrophilic amination researchgate.net

Stereoselective Synthetic Approaches for the Chiral C4 Position

The C4 position of this compound is a quaternary stereocenter, meaning it is bonded to four different non-hydrogen substituents. The stereoselective construction of such a center is a significant synthetic challenge. Achieving high stereoselectivity requires either starting from a chiral precursor (a chiral pool approach) or utilizing an asymmetric reaction.

One powerful strategy for creating chiral oxazolidinones involves a tandem asymmetric aldol (B89426) reaction and Curtius rearrangement. mdpi.com This approach allows for the diastereoselective construction of optically active 4,5-disubstituted oxazolidin-2-ones. By choosing the appropriate chiral auxiliary for the initial aldol reaction, one can control the stereochemistry of the resulting β-hydroxy carbonyl compound, which then dictates the stereochemistry of the final oxazolidinone after the Curtius rearrangement and intramolecular cyclization. mdpi.com

Another approach involves the ring expansion of chiral 2-hydroxymethylaziridines. researchgate.net Treatment of these aziridines with an agent like methyl chloroformate can lead to a completely regio- and stereoselective formation of trans-4-hydroxymethyl-1,3-oxazolidin-2-ones. This demonstrates how the defined stereochemistry of a smaller ring can be transferred to the oxazolidinone product.

For the target molecule, a potential stereoselective strategy could involve an asymmetric synthesis of the key precursor, (R)- or (S)-2-amino-3-methylbutane-2,3-diol , followed by cyclization that preserves the stereochemical integrity of the C2 (which becomes C4) position.

Preparation of Key Precursors and Intermediate Compounds

The availability of suitable starting materials is critical for any synthetic route. The key precursors for the synthesis of this compound would likely be derived from simple, commercially available chemicals.

2,3-Dimethylbutane-2,3-diol (Pinacol): This diol is the structural backbone for the C4 and C5 positions of the target molecule. It can be prepared through several methods, including the reductive coupling of acetone (B3395972) using magnesium amalgam. google.com An industrial process involves the reaction of 2,3-dimethylbutenes with oxygen or air in the presence of water at elevated temperatures, without the need for a catalyst. google.comgoogle.com This process can achieve high conversion and selectivity for the desired diol. google.com

2,3-Epoxy-2,3-dimethylbutane (Tetramethylethylene oxide): This highly substituted epoxide is another potential precursor. It can be synthesized from 2,3-dimethyl-2-butene (B165504) via epoxidation, for instance, by first forming the chlorohydrin with hypochlorous acid, followed by intramolecular cyclization with the elimination of HCl. wikipedia.orgnih.gov

2-Amino-3-methylbutane-2,3-diol: This crucial amino diol precursor is not readily available commercially. Its synthesis would likely require a multi-step sequence starting from a simpler precursor. One hypothetical route could involve the stereoselective amination of a ketone precursor, followed by hydroxylation, or the selective amination of pinacol. The synthesis of related amino diols like 2-amino-3-methylpentane-2,3-diol has been documented, providing a basis for developing a route to the required butane (B89635) derivative. nih.gov

Reactivity and Reaction Mechanisms

Reactions Involving the Oxazolidinone Ring System

The stability and reactivity of the five-membered oxazolidinone ring are influenced by the substituents it bears. The presence of gem-dimethyl groups at the C5 position can sterically hinder certain reaction pathways while potentially favoring others through electronic effects.

Ring-Opening and Cycloreversion Pathways

The oxazolidinone ring can undergo cleavage under various conditions, including hydrolysis, aminolysis, and reductive or oxidative cleavage. The specific pathway often depends on the nature of the reagents and the reaction conditions.

Hydrolytic Cleavage: Under acidic or basic conditions, the ester and carbamate (B1207046) functionalities of the oxazolidinone ring can be hydrolyzed. Basic hydrolysis typically proceeds via nucleophilic attack at the carbonyl carbon (C2), leading to the formation of a carbamate intermediate that can further decompose to an amino alcohol. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, enhancing the electrophilicity of the C2 carbon for subsequent nucleophilic attack by water.

Reductive Cleavage: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reductively open the oxazolidinone ring to afford the corresponding amino alcohol. This transformation involves the reduction of the carbonyl group and cleavage of the C-O and C-N bonds within the ring.

Photochemical Reactions: Photochemical conditions can also induce ring-opening and cycloreversion reactions in heterocyclic systems like oxazolidinones. ias.ac.in UV irradiation can lead to the formation of reactive intermediates that may undergo various rearrangements and fragmentations. ias.ac.in While specific studies on 3-Amino-4-hydroxy-4,5,5-trimethyloxazolidin-2-one are limited, related five-membered heterocycles have been shown to undergo complex photochemical transformations. ias.ac.in

Reaction TypeReagents/ConditionsExpected Products
Basic HydrolysisNaOH (aq), heat2-amino-3-hydroxy-3-methylbutanoic acid derivatives
Acidic HydrolysisH₃O⁺, heatAmino alcohol and CO₂
Reductive CleavageLiAlH₄, THF1-amino-2,2-dimethylpropane-1,3-diol derivatives

Ring-Expansion and Contraction Reactions

While less common for simple oxazolidinones, ring expansion and contraction reactions can occur under specific conditions, often involving rearrangement of intermediates. For instance, treatment with certain reagents could potentially lead to the formation of six-membered rings or contraction to four-membered rings, although such reactions are not well-documented for this specific compound.

Reactivity at the Endocyclic Nitrogen (N3) and Exocyclic Amino Group

The nitrogen atoms in this compound are key centers of reactivity, participating in a variety of nucleophilic and derivatization reactions.

Nucleophilic Transformations of the Amino Group

The exocyclic amino group at the N3 position is a potent nucleophile and can react with a wide range of electrophiles.

Acylation: The amino group can be readily acylated using acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. This is a common method for introducing various functional groups and modifying the properties of the molecule.

Alkylation: Alkylation of the amino group can be achieved with alkyl halides or other alkylating agents. The degree of alkylation (mono-, di-, or tri-alkylation to form a quaternary ammonium salt) can be controlled by the reaction conditions and the stoichiometry of the reagents.

Reaction with Carbonyl Compounds: The amino group can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). These imines can be further reduced to secondary amines.

Reaction TypeElectrophileProduct Type
AcylationAcetyl chlorideN-acetyl derivative
AlkylationMethyl iodideN-methylated derivatives
Schiff Base FormationBenzaldehydeN-benzylidene derivative

Derivatization and Functionalization Reactions

The nucleophilic nature of the N3-amino group allows for a wide array of derivatization reactions, enabling the synthesis of diverse analogues with potentially different biological activities. For instance, reaction with isocyanates or isothiocyanates would yield urea or thiourea derivatives, respectively. Sulfonylation with sulfonyl chlorides would produce sulfonamides. These reactions are fundamental in medicinal chemistry for structure-activity relationship studies.

Reactivity at the Hydroxyl Group (C4)

The tertiary hydroxyl group at the C4 position is another important site for chemical modification. Its reactivity is influenced by the steric hindrance from the adjacent gem-dimethyl groups at C5.

Esterification: The hydroxyl group can be esterified with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate conditions. Acid catalysis is often required for esterification with carboxylic acids (Fischer esterification). masterorganicchemistry.comkhanacademy.org The use of more reactive acylating agents like acyl chlorides in the presence of a non-nucleophilic base (e.g., pyridine) can overcome the steric hindrance.

Etherification: Formation of ethers from the tertiary hydroxyl group can be achieved, for example, through a Williamson ether synthesis, although the steric hindrance might necessitate the use of highly reactive electrophiles and strong bases.

Oxidation: Oxidation of the tertiary hydroxyl group is generally not possible without cleavage of a carbon-carbon bond. Strong oxidizing agents under harsh conditions would likely lead to the degradation of the molecule.

Protection: The hydroxyl group can be protected using various protecting groups to prevent its reaction in subsequent synthetic steps. Common protecting groups for hydroxyl functions include silyl ethers (e.g., trimethylsilyl, tert-butyldimethylsilyl) and acetals. The choice of protecting group depends on the stability required for the planned reactions and the ease of its subsequent removal.

Reaction TypeReagentsProduct Type
EsterificationAcetic anhydride, pyridineC4-acetate ester
Silylation (Protection)Trimethylsilyl chloride, triethylamineC4-O-trimethylsilyl ether

Electrophilic and Nucleophilic Modifications

The 3-amino group, with its lone pair of electrons, is expected to be the primary site for electrophilic modification . Reactions with various electrophiles could lead to the formation of a diverse range of derivatives. For instance, acylation with acid chlorides or anhydrides would yield the corresponding amides. Similarly, reaction with sulfonyl chlorides would produce sulfonamides. Alkylation of the amino group could also be envisaged, though it might be complicated by potential side reactions at the hydroxyl group.

Potential Modification Reagent Type Expected Product
N-AcylationAcid Chloride/AnhydrideN-Acyl-3-aminooxazolidin-2-one
N-SulfonylationSulfonyl ChlorideN-Sulfonyl-3-aminooxazolidin-2-one
N-AlkylationAlkyl HalideN-Alkyl-3-aminooxazolidin-2-one
O-AcylationAcid Chloride/Anhydride (with base)O-Acyl-4-hydroxyoxazolidin-2-one
O-AlkylationAlkyl Halide (with base)O-Alkyl-4-hydroxyoxazolidin-2-one
Ring OpeningStrong Nucleophile (e.g., NaOH)Amino alcohol derivative

Participation in Intramolecular Cyclizations

The presence of both an amino and a hydroxyl group in a specific spatial arrangement makes this compound a potential precursor for intramolecular cyclization reactions. Depending on the reaction conditions and the use of appropriate reagents to activate either the amino or hydroxyl group, the formation of fused heterocyclic systems could be envisioned. For example, reaction with a bifunctional electrophile could lead to the formation of a bicyclic structure. The stereochemistry at the C4 position would play a crucial role in directing the outcome of such cyclizations.

Mechanistic Investigations of Transformations Involving the Chemical Compound

Detailed mechanistic investigations for transformations involving this compound are not available in the current body of scientific literature. The following sections outline the types of studies that would be necessary to elucidate the reaction mechanisms of this compound.

Identification and Characterization of Reactive Intermediates

To understand the reaction pathways of this compound, the identification and characterization of any reactive intermediates would be crucial. For electrophilic reactions at the amino group, the initial adduct could be considered a key intermediate. In potential ring-opening reactions, an initial tetrahedral intermediate at the carbonyl carbon would be expected. Spectroscopic techniques such as low-temperature NMR or trapping experiments could be employed to detect and characterize these transient species.

Transformation Type Plausible Reactive Intermediate Characterization Method
N-AcylationN-Acylammonium saltIn-situ IR, Low-temperature NMR
Ring OpeningTetrahedral intermediateIsotopic labeling studies, Trapping experiments
Intramolecular CyclizationProtonated amine or alkoxideKinetic studies, Computational modeling

Transition State Analysis and Reaction Coordinate Mapping

A comprehensive understanding of the reaction mechanisms would require transition state analysis and reaction coordinate mapping . These studies are typically performed using computational chemistry methods, such as Density Functional Theory (DFT). By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a given reaction can be constructed. This would provide insights into the rate-determining step, the influence of substituents on reactivity, and the stereochemical outcome of reactions. Such computational studies would be invaluable for predicting the reactivity of this compound and for designing new synthetic routes based on this scaffold.

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Methods for Structural Characterization

Spectroscopic techniques provide a powerful arsenal (B13267) for probing the intricate structural features of 3-Amino-4-hydroxy-4,5,5-trimethyloxazolidin-2-one in both solution and the solid state.

One-dimensional ¹H and ¹³C NMR spectra would confirm the presence of all constituent protons and carbons. The ¹H NMR spectrum is expected to show distinct signals for the amino (-NH₂), hydroxyl (-OH), and methyl (CH₃) protons. The diastereotopic nature of the gem-dimethyl groups at the C5 position could result in separate signals, providing insight into the local electronic environment.

Two-dimensional NMR techniques are crucial for establishing connectivity and spatial relationships. Correlation Spectroscopy (COSY) would reveal proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would link protons to their directly attached and long-range coupled carbon atoms, respectively.

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be instrumental in determining the relative stereochemistry at the C4 chiral center by identifying protons that are close in space. Exchange Spectroscopy (EXSY) could be employed to study any dynamic processes, such as conformational exchange or proton exchange of the amino and hydroxyl groups.

For solid-state analysis, Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR would provide information on the molecular structure in the crystalline form, which can be compared to the solution-state data to identify any conformational differences.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2 (C=O)-155-160
C4-70-75
C5-80-85
C4-CH₃1.2-1.520-25
C5-(CH₃)₂1.3-1.622-28
N3-NH₂3.5-4.5-
C4-OH4.0-5.0-

Note: These are predicted values based on analogous compounds and may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule, allowing for the identification of key functional groups.

The IR spectrum of this compound is expected to exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching of the oxazolidinone ring, typically in the range of 1750-1780 cm⁻¹. The N-H stretching vibrations of the amino group would appear as one or two bands in the 3300-3500 cm⁻¹ region. The O-H stretching of the hydroxyl group would also be present in this region, often as a broad band due to hydrogen bonding. C-H stretching vibrations of the methyl groups are expected around 2850-3000 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for non-polar bonds. The C-C and C-N stretching vibrations within the ring would be observable, as would the symmetric stretching of the methyl groups.

Table 2: Expected Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
C=O (Oxazolidinone)Stretching1750-1780
N-H (Amino)Stretching3300-3500
O-H (Hydroxyl)Stretching3200-3600 (broad)
C-H (Methyl)Stretching2850-3000
C-NStretching1000-1250
C-OStretching1000-1300

High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular weight and elemental composition of the compound. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap would provide a highly accurate mass measurement, confirming the molecular formula C₇H₁₄N₂O₃.

Tandem mass spectrometry (MS/MS) experiments would be used to study the fragmentation pathways of the molecule. Characteristic fragmentation patterns for oxazolidinones often involve the cleavage of the ring. For this compound, fragmentation could be initiated by the loss of the amino group, the hydroxyl group, or through ring-opening mechanisms. The fragmentation data would provide further structural confirmation.

Due to the presence of a chiral center at the C4 position, this compound is a chiral molecule and is expected to be optically active. Electronic circular dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration of the chiral center.

The ECD spectrum is highly sensitive to the spatial arrangement of chromophores. The carbonyl group of the oxazolidinone ring is the primary chromophore in this molecule. The sign and intensity of the Cotton effects in the ECD spectrum can be correlated with the absolute configuration (R or S) at C4 through empirical rules or, more reliably, by comparison with quantum chemical calculations of the theoretical ECD spectrum.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound can be obtained, this technique would provide precise bond lengths, bond angles, and torsion angles.

The crystal structure would unequivocally establish the relative stereochemistry of the substituents on the oxazolidinone ring. Furthermore, it would reveal the supramolecular arrangement of the molecules in the crystal lattice, including intermolecular interactions such as hydrogen bonds involving the amino and hydroxyl groups, which play a crucial role in the packing of the molecules.

Conformational Analysis and Ring Dynamics within the Oxazolidinone Core

The five-membered oxazolidinone ring is not planar and can adopt various conformations. The most common conformations are envelope and twist (or half-chair) forms. The specific conformation adopted by this compound will be influenced by the steric and electronic effects of its substituents.

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio) for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic makeup of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for this purpose.

A foundational step in the computational analysis of a molecule is the prediction of its most stable three-dimensional structure. By calculating the molecule's potential energy surface, researchers can identify the lowest energy conformation, which corresponds to the most stable geometry. These calculations would reveal the bond lengths, bond angles, and dihedral angles of 3-Amino-4-hydroxy-4,5,5-trimethyloxazolidin-2-one. Furthermore, the thermodynamic stability of the molecule could be assessed through the calculation of properties such as the enthalpy of formation.

Quantum chemical methods are also instrumental in mapping out the energetic landscape of chemical reactions. For this compound, this could involve studying its synthesis, decomposition, or reactions with other molecules. By calculating the energies of reactants, products, and transition states, the activation energy barriers for various reaction pathways can be determined, providing insights into reaction kinetics and mechanisms.

Molecular Dynamics Simulations for Conformational Behavior and Solvation Effects

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations introduce the element of time, allowing for the study of a molecule's dynamic behavior. An MD simulation of this compound would involve simulating the motion of its atoms over time, governed by a force field that describes the interactions between them.

This approach would be particularly useful for exploring the conformational landscape of the molecule, identifying the different shapes it can adopt and the transitions between them. Additionally, by including solvent molecules in the simulation, the effects of solvation on the molecule's structure and dynamics could be investigated. This is crucial for understanding its behavior in a realistic chemical environment.

Stereochemical Prediction and Enantiomeric Excess Calculations

For chiral molecules like this compound, computational methods can be used to predict the stereochemical outcome of synthetic routes. By modeling the transition states of reactions leading to the formation of different stereoisomers, the relative energy barriers can be calculated. This information can, in turn, be used to predict the diastereomeric or enantiomeric excess of a reaction, which is a critical aspect of asymmetric synthesis.

Applications in Organic Synthesis and Materials Science

The Chemical Compound as a Chiral Building Block in Complex Molecule Synthesis

Oxazolidinone derivatives are widely recognized as valuable chiral building blocks in the synthesis of complex organic molecules. Their rigid cyclic structure and defined stereocenters make them ideal starting points for constructing larger, stereochemically complex targets. However, no literature was found that describes the use of 3-Amino-4-hydroxy-4,5,5-trimethyloxazolidin-2-one for this purpose.

Utility in Asymmetric Synthesis as a Chiral Auxiliary or Ligand

The most prominent role of oxazolidinones in organic chemistry is as chiral auxiliaries, famously developed and popularized by David A. Evans. rsc.orgwikipedia.org These auxiliaries are temporarily attached to a substrate to direct a chemical reaction, leading to the formation of a specific stereoisomer with high selectivity. wikipedia.orgsigmaaldrich.com

General Mechanism of Action for Oxazolidinone Auxiliaries:

Acylation: The nitrogen atom of the oxazolidinone ring is acylated with a prochiral substrate.

Stereoselective Reaction: The substituents on the chiral auxiliary (typically at the C4 and C5 positions) create a sterically hindered environment, forcing incoming reagents to approach from a specific face of the enolate formed from the acyl group. wikipedia.org This controls the stereochemical outcome of reactions like alkylations, aldol (B89426) reactions, and Diels-Alder reactions. rsc.orgwikipedia.org

Removal: After the desired stereocenter has been created, the auxiliary is cleaved from the product and can often be recovered for reuse. wikipedia.org

A variety of oxazolidinones are commercially available and have been used in the total synthesis of numerous natural products. rsc.orgnih.gov Despite this extensive research into the oxazolidinone class, no studies were identified that specifically employ or detail the synthesis of this compound as a chiral auxiliary or ligand.

Role as an Intermediate in the Synthesis of Other Heterocyclic Systems or Natural Product Analogues

Amino-substituted heterocyclic compounds frequently serve as versatile intermediates for the synthesis of more complex ring systems, including fused heterocycles and analogues of natural products. nih.govnih.gov The amino group provides a reactive handle for cyclization reactions or for building out molecular complexity. While many types of amino-heterocycles are used in this fashion, there are no documented instances of this compound being used as an intermediate in the synthesis of other heterocyclic systems or natural product analogues.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of oxazolidinone derivatives is an active area of research, with numerous methods reported for the construction of the core oxazolidinone ring. organic-chemistry.orgresearchgate.net Future research on 3-Amino-4-hydroxy-4,5,5-trimethyloxazolidin-2-one would benefit from the development of more efficient and sustainable synthetic routes. Current strategies often involve multi-step sequences, and the focus for this specific compound should be on minimizing step count and maximizing atom economy.

Key areas for exploration include:

Catalytic Asymmetric Synthesis: The development of catalytic asymmetric methods would be a significant advancement, allowing for the stereocontrolled synthesis of enantiomerically pure this compound. This could involve the use of chiral catalysts to control the formation of the stereocenters at the C4 and potentially other positions.

Flow Chemistry: The application of continuous flow chemistry could offer advantages in terms of reaction control, safety, and scalability. A continuous process for the synthesis of this compound could lead to higher yields and purity.

Green Chemistry Approaches: Future synthetic strategies should prioritize the use of environmentally benign solvents, reagents, and catalysts. This could involve exploring biocatalytic methods or the use of renewable starting materials.

A comparative table of potential synthetic approaches is presented below:

Synthetic ApproachPotential AdvantagesKey Research Challenges
Catalytic Asymmetric SynthesisHigh enantiomeric purity, reduced wasteCatalyst design and optimization
Flow ChemistryImproved reaction control, scalabilityReactor design, process optimization
Green ChemistryReduced environmental impact, sustainabilityIdentification of suitable biocatalysts, renewable feedstocks

Advanced Mechanistic Insights into Complex Reaction Manifolds

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for the development of improved synthetic methods and novel applications. While general mechanisms for oxazolidinone formation are known, the specific influence of the substituent pattern of this compound warrants detailed investigation. acs.orgresearchgate.net

Future mechanistic studies could focus on:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, identify transition states, and predict reaction outcomes. acs.orgnih.gov This can provide valuable insights into the stereoselectivity and regioselectivity of synthetic transformations.

Kinetic Studies: Detailed kinetic analysis of the key reaction steps can help to elucidate the reaction mechanism and identify rate-determining steps. This information is essential for optimizing reaction conditions.

Isotope Labeling Studies: The use of isotopically labeled starting materials can provide definitive evidence for proposed reaction mechanisms by tracking the fate of individual atoms throughout the reaction sequence.

Exploration of Novel Catalytic Applications and Process Intensification

The unique structural features of this compound, including the presence of amino, hydroxyl, and carbonyl functionalities, suggest its potential as a ligand or catalyst in a variety of chemical transformations. Future research should explore the catalytic activity of this compound and its derivatives. acs.org

Potential catalytic applications to be investigated include:

Asymmetric Catalysis: The chiral backbone of this oxazolidinone could be exploited in the design of new chiral ligands for asymmetric catalysis. Metal complexes of this compound could be screened for their efficacy in a range of asymmetric reactions.

Organocatalysis: The amino and hydroxyl groups could potentially act as hydrogen bond donors or acceptors, enabling the use of this compound as an organocatalyst in reactions such as aldol (B89426) or Michael additions.

Process Intensification: Research into the use of this compound in intensified processes, such as microwave-assisted synthesis or ultrasonic irradiation, could lead to significantly reduced reaction times and improved energy efficiency. researchgate.net

Design and Synthesis of Next-Generation Derivatives with Tailored Chemical Functionality

The oxazolidinone scaffold is a well-established pharmacophore in medicinal chemistry, with several approved drugs containing this core structure. nih.govmdpi.com The design and synthesis of novel derivatives of this compound with tailored chemical functionality is a promising avenue for future research.

Strategies for the development of next-generation derivatives include:

Modification of the N-amino group: The amino group at the 3-position can be readily functionalized to introduce a wide range of substituents, allowing for the fine-tuning of the molecule's electronic and steric properties.

Derivatization of the C4-hydroxyl group: The hydroxyl group at the 4-position provides a handle for further chemical modification, such as esterification or etherification, to create a library of new compounds.

Introduction of diverse substituents: The synthesis of analogues with different substitution patterns on the oxazolidinone ring could lead to the discovery of compounds with enhanced or novel properties.

A table outlining potential derivative classes and their target properties is provided below:

Derivative ClassTarget PropertyPotential Application
N-Acyl DerivativesEnhanced biological activityNew therapeutic agents
C4-Ester DerivativesModified solubility and bioavailabilityDrug delivery systems
Ring-Substituted AnaloguesAltered steric and electronic profileNovel catalysts and ligands

Integration of Advanced Computational Techniques with Experimental Studies for Predictive Chemistry

The integration of computational chemistry with experimental studies can accelerate the discovery and development of new compounds and processes. nih.govresearchgate.net For this compound, a synergistic approach combining computational modeling and experimental validation is highly desirable.

Future research in this area should involve:

Quantitative Structure-Activity Relationship (QSAR) Studies: If a biological activity is identified for this compound, QSAR models can be developed to correlate its structural features with its activity, guiding the design of more potent analogues. nih.gov

Molecular Docking: If a specific biological target is identified, molecular docking simulations can be used to predict the binding mode and affinity of this compound and its derivatives, aiding in the rational design of new inhibitors or modulators.

In Silico Prediction of Properties: Computational tools can be used to predict various physicochemical properties of new derivatives, such as solubility, lipophilicity, and metabolic stability, helping to prioritize synthetic targets.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in synthesis, catalysis, and materials science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-4-hydroxy-4,5,5-trimethyloxazolidin-2-one, and how can reaction efficiency be assessed?

  • Methodological Answer : Multi-step synthesis involving cyclization of pre-functionalized precursors is common. For example, oxazolidinone derivatives are often synthesized via nucleophilic substitution or condensation reactions, as seen in heterocyclic compound preparations using tetrazole and coumarin intermediates . Efficiency can be quantified via yield optimization (e.g., adjusting stoichiometry, solvent polarity, or temperature) and monitored using thin-layer chromatography (TLC) or HPLC.

Q. How is the compound characterized using spectroscopic and chromatographic methods?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural confirmation, particularly to resolve stereochemistry at the 4-hydroxy position. Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular weight validation. High-performance liquid chromatography (HPLC) coupled with UV detection ensures purity, while isotopic internal standards (e.g., deuterated analogs) improve quantification accuracy in complex matrices .

Q. What are the key stability considerations for this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should employ accelerated degradation protocols (e.g., 40°C/75% relative humidity for 6 months) with periodic sampling. Hydrolytic stability can be assessed via pH-varied buffers (pH 1–13) and analyzed using LC-MS to detect degradation products like oxazolidinone ring-opened derivatives.

Advanced Research Questions

Q. How can regioselective functionalization of the oxazolidinone core be achieved for derivatization studies?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For example, introducing electron-withdrawing groups (e.g., nitro or carbonyl) at the 3-amino position directs electrophilic attacks to the 4-hydroxy site. Transition metal catalysts (e.g., Pd or Cu) may enhance cross-coupling efficiency for aryl or alkyl substitutions, as demonstrated in coumarin-pyrimidine hybrid syntheses .

Q. How to resolve contradictions in spectral data during structure elucidation (e.g., unexpected NOE effects or coupling constants)?

  • Methodological Answer : Contradictions often arise from dynamic processes like ring puckering or hydrogen bonding. Use variable-temperature NMR to probe conformational flexibility. X-ray crystallography provides definitive stereochemical assignments, while density functional theory (DFT) simulations predict optimized geometries and electronic environments .

Q. What advanced strategies mitigate side reactions during large-scale synthesis?

  • Methodological Answer : Scale-up challenges include exothermicity and byproduct accumulation. Implement flow chemistry for controlled reaction kinetics or employ scavenger resins (e.g., polymer-bound reagents) to sequester reactive intermediates. Process analytical technology (PAT) tools like in-situ IR spectroscopy enable real-time monitoring of reaction progress .

Q. How to design stability-indicating assays for detecting trace degradation products?

  • Methodological Answer : Use orthogonal analytical methods:

  • LC-MS/MS with multiple reaction monitoring (MRM) for specificity.
  • Forced degradation studies (oxidative, thermal, photolytic) to identify labile sites.
  • Quantum mechanical calculations to predict degradation pathways and validate experimental findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.